

Molecular Hydrogen and Mitochondrial Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H2-005	
Cat. No.:	B1672579	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular hydrogen (H2), once considered biologically inert, has emerged as a therapeutic medical gas with significant potential.[1] Its small size, low mass, and high diffusibility allow it to rapidly penetrate biomembranes and access subcellular compartments, including the mitochondria.[2][3] Mitochondria are central to cellular life, serving not only as the primary sites of ATP production but also as critical hubs for regulating cellular signaling, reactive oxygen species (ROS) generation, and apoptosis.[2][4] Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative conditions, metabolic disorders, and cardiovascular diseases.[2][4]

A growing body of evidence indicates that H2 exerts profound protective effects by modulating mitochondrial function.[1][2][5] This technical guide provides an in-depth summary of preliminary studies on the effects of H2 on mitochondrial bioenergetics, redox homeostasis, and related signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the underlying mechanisms.

H2 Effects on Mitochondrial Bioenergetics and Respiration

Molecular hydrogen has been shown to directly influence the mitochondrial electron transport chain (ETC) and subsequent ATP synthesis, enhancing the cell's energy-producing capacity.

1.1. Electron Transport Chain (ETC) Function

Studies have demonstrated that H2 administration can stimulate the activity of mitochondrial respiratory chain complexes. In a study on rat cardiac mitochondria, H2-rich water (HRW) consumption led to enhanced state 3 respiration linked to both Complex I and Complex II substrates.[6][7] It is hypothesized that H2 may act within the Q-cycle, facilitating the conversion of quinone intermediates to the fully reduced ubiquinol, which could enhance electron flow and ATP production.[6][7] H2 has been reported to increase the activity of complexes I, II, IV, and V (ATP synthase).[4][8]

1.2. ATP Production

By enhancing ETC function, H2 consequently increases adenosine triphosphate (ATP) production.[1][5] In models of ischemia-reperfusion injury, H2 treatment has been shown to restore cellular ATP levels that were depleted due to mitochondrial damage.[3][8] This restoration of energy currency is critical for cellular repair and survival. For example, in sepsis-associated encephalopathy, hydrogen-rich saline (HRS) administration improved decreased ATP content.[9]

Table 1: Quantitative Effects of H2 on Mitochondrial Bioenergetics

Parameter Measured	Model System	H2 Administration Method	Key Quantitative Finding	Reference
Mitochondrial Respiration	Rat Cardiac Mitochondria	H2-Rich Water (HRW)	Enhanced state 3 respiration with Complex I and Complex II substrates.	[6][7]
ATP Production	Sepsis- Associated Encephalopathy (Rat Model)	Hydrogen-Rich Saline (HRS)	Ameliorated the decrease in ATP content in septic rats.	[9]
ATP Production	Ischemia- Reperfusion (Cultured Cells)	H2 Gas	Prevented the decrease in cellular ATP levels synthesized in mitochondria.	[3]
ATP Production	Ischemia- Reperfusion (Caco-2 cells)	H2-rich gas	Markedly enhanced ATP production following injury.	[10]
Coenzyme Q9 Levels	Rat Plasma, Myocardium, Mitochondria	H2-Rich Water (HRW)	Significantly increased CoQ9 levels.	[7]

H2 and Mitochondrial Redox Homeostasis

One of the most well-documented mechanisms of H2 is its role as a selective antioxidant, which is highly relevant to mitochondrial function as mitochondria are the primary source of cellular ROS.[2][11]

2.1. Selective Scavenging of Reactive Oxygen Species (ROS)

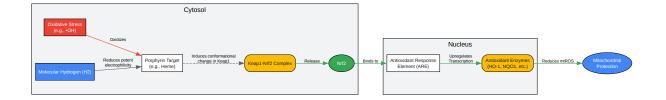
H2 is not a potent reducing agent in a general sense but exhibits selectivity, primarily neutralizing the most cytotoxic ROS—the hydroxyl radical (•OH) and peroxynitrite (ONOO-).[7] [12] It does not interfere with essential signaling ROS like superoxide (O2•–) or hydrogen peroxide (H2O2) at physiological concentrations.[12] This selective action allows H2 to mitigate harmful oxidative stress without disrupting normal cellular redox signaling.

2.2. Reduction of Mitochondrial ROS (mtROS)

By targeting cytotoxic radicals, H2 effectively reduces overall mitochondrial oxidative stress.[2] In a sepsis model, hydrogen-rich saline reverted the increase in ROS release.[9] Studies have consistently shown that H2 treatment leads to a decrease in markers of oxidative damage and a reduction in mtROS production under pathological conditions.[4]

Table 2: Quantitative Effects of H2 on Mitochondrial ROS Production

Parameter Measured	Model System	H2 Administration Method	Key Quantitative Finding	Reference
Hydroxyl Radical (•OH)	Cultured Cells (Antimycin A- induced stress)	H2-dissolved medium	Prevented the increase in •OH, even in the nuclear region.	[3]
ROS Release	Sepsis- Associated Encephalopathy (Rat Model)	Hydrogen-Rich Saline (HRS)	Reverted the increased release of ROS in the LPS group.	[9]
Oxidative Stress Markers	Cisplatin-induced Nephrotoxicity (Rat Model)	H2-Rich Water (HRW)	Reduced ROS and malondialdehyde (MDA) levels.	[13]
Mitochondrial Oxidative Damage	Obstructive Jaundice (Mouse Model)	Hydrogen-Rich Saline (HS)	Reduced mitochondrial oxidative damage in the liver.	[14]

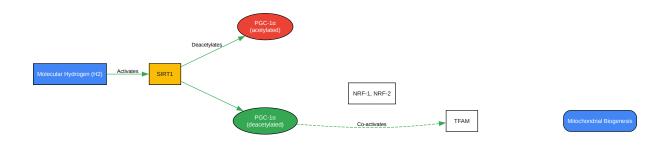


H2-Mediated Signaling Pathways Modulating Mitochondrial Function

Beyond direct antioxidant effects, H2 acts as a gaseous signaling molecule that modulates key pathways involved in mitochondrial health and biogenesis.

3.1. Keap1-Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is kept inactive by Kelch-like ECH-associated protein 1 (Keap1).[15] H2 has been shown to promote the translocation of Nrf2 to the nucleus, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[13][15] This activation enhances the cell's intrinsic antioxidant capacity, thereby protecting mitochondria from oxidative damage.[2][8] One proposed mechanism suggests that H2, by reacting with hydroxyl radicals via an oxidized porphyrin target, mitigates the most potent electrophilic stress, resulting in a hormesis-like effect that is sufficient to activate Nrf2.[15][16]


Click to download full resolution via product page

Caption: H2-mediated activation of the Nrf2/HO-1 antioxidant pathway.

3.2. SIRT1/PGC-1α Mitochondrial Biogenesis Pathway

Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC- 1α) are central regulators of mitochondrial biogenesis.[17][18] SIRT1 activates PGC- 1α through deacetylation.[17][18] Activated PGC- 1α then co-activates nuclear respiratory factors (NRF-1/2) and mitochondrial transcription factor A (TFAM), driving the synthesis of new mitochondrial components and promoting the formation of new mitochondria.[2][19] Evidence suggests that H2 can upregulate this pathway, leading to increased mitochondrial mass and improved function.[2]

Click to download full resolution via product page

Caption: H2 stimulates mitochondrial biogenesis via the SIRT1/PGC-1α pathway.

H2 Effects on Mitochondrial Quality Control and Apoptosis

H2 plays a crucial role in maintaining a healthy mitochondrial network by influencing mitochondrial dynamics, biogenesis, and the intrinsic apoptotic pathway.

4.1. Mitochondrial Biogenesis and Dynamics

As described above, H2 promotes mitochondrial biogenesis through the SIRT1/PGC-1α pathway, increasing the number of functional mitochondria.[2][20] Furthermore, H2 has been shown to regulate mitochondrial dynamics by decreasing the expression of the fission protein

Drp1 and increasing the fusion protein mitofusin-2 (MFN2), favoring a more fused and elongated mitochondrial network, which is generally associated with cellular health.[8]

4.2. Inhibition of Mitochondria-Mediated Apoptosis

Mitochondria are central to the intrinsic pathway of apoptosis. Under severe stress, the mitochondrial permeability transition pore (mPTP) opens, leading to the collapse of the mitochondrial membrane potential (MMP), swelling, and the release of pro-apoptotic factors like cytochrome c.[4] H2 has been shown to inhibit this cascade by:

- Preserving Mitochondrial Membrane Potential (MMP): H2 treatment helps maintain a stable
 MMP, preventing a key trigger for apoptosis.[1][3][5]
- Inhibiting mPTP Opening: H2 can prevent the opening of the mPTP, thus blocking the release of apoptotic factors.[4]
- Suppressing Pro-Apoptotic Proteins: Studies show H2 can reduce the expression of proapoptotic proteins like Bax and downregulate the activation of caspases.[14]

Table 3: Quantitative Effects of H2 on Mitochondrial Quality Control

Parameter Measured	Model System	H2 Administration Method	Key Quantitative Finding	Reference
Mitochondrial Biogenesis	General observation	Various	Increased expression of PGC-1α, Tfam, NRF-1/2.	[2][20]
Mitochondrial Dynamics	Sepsis-induced lung injury	2% H2 Inhalation	Decreased Drp1, increased MFN2 expression.	[8]
Mitochondrial Membrane Potential	Cultured Cells (Antimycin A- induced stress)	H2-dissolved medium	Prevented the decline of mitochondrial membrane potential.	[3]
Apoptosis (TUNEL assay)	Sepsis- Associated Encephalopathy (Rat Model)	Hydrogen-Rich Saline (HRS)	Decreased TUNEL-positive cells from ~65- 74% to ~33-38%.	[21]
Cytochrome c Release	Obstructive Jaundice (Mouse Model)	Hydrogen-Rich Saline (HS)	Reduced mitochondrial cytochrome c release.	[14]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to assess the effects of H2 on mitochondrial function.

5.1. Measurement of Mitochondrial ROS (H2O2) Production

The Amplex® Red (or Amplex® UltraRed) assay is a sensitive and reliable method for quantifying H2O2 released from isolated mitochondria.[11][22]

• Principle: In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2O2 in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin.[22] The rate of fluorescence increase is proportional to the rate of H2O2 production.

Reagents:

- Isolated mitochondria
- Respiration buffer (e.g., KCl, KH2PO4, Tris-HCl, MgCl2, EGTA)
- Amplex UltraRed reagent (stock solution in DMSO)
- Horseradish peroxidase (HRP)
- Superoxide dismutase (SOD) (to ensure all superoxide is converted to H2O2)
- Respiratory substrates (e.g., pyruvate, malate, succinate)
- H2O2 standard for calibration

Procedure:

- Isolate mitochondria from tissue or cells using standard differential centrifugation protocols.
- Set up a fluorometer or a respirometer with a fluorescence module (e.g., Oroboros O2k) at the appropriate excitation/emission wavelengths for resorufin (e.g., 568/581 nm).[22]
- To the respiration buffer in the measurement chamber, add isolated mitochondria, SOD,
 HRP, and respiratory substrates.
- Initiate the reaction by adding the Amplex UltraRed reagent.
- Record the fluorescence signal over time. The slope of this signal corresponds to the rate of H2O2 production.[23]
- Calibrate the signal by adding known amounts of H2O2 to determine the rate in absolute units (e.g., pmol H2O2/min/mg mitochondrial protein).[24]

- For H2 studies, the buffer or the gas phase above the buffer can be saturated with H2 prior to and during the measurement.
- 5.2. Assessment of Mitochondrial Membrane Potential (MMP)

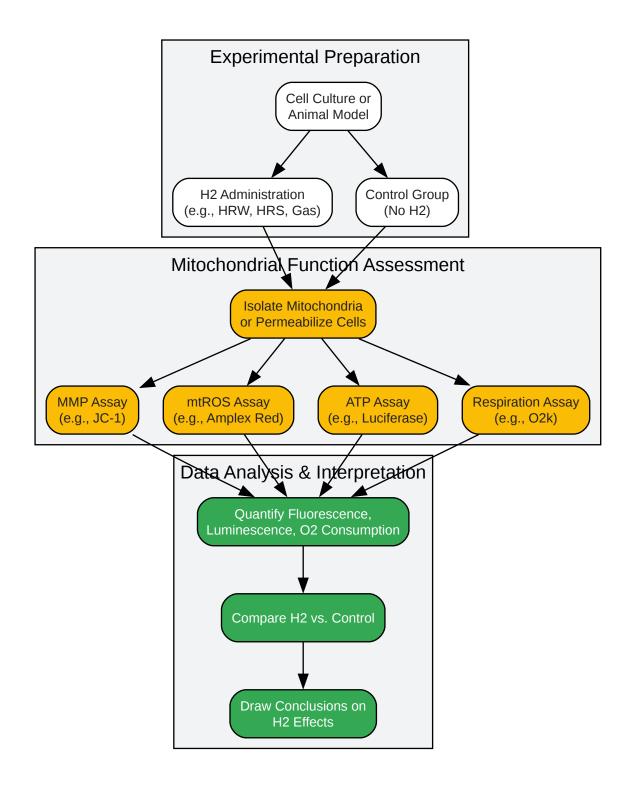
The JC-1 dye is a ratiometric, lipophilic cationic dye commonly used to measure MMP.

- Principle: In healthy mitochondria with a high MMP, JC-1 forms aggregates that emit red
 fluorescence (~590 nm). In unhealthy mitochondria with a low MMP, JC-1 remains in its
 monomeric form and emits green fluorescence (~529 nm). The ratio of red to green
 fluorescence provides a measure of mitochondrial polarization, independent of mitochondrial
 mass.
- Reagents:
 - Cultured cells or isolated mitochondria
 - JC-1 dye
 - Cell culture medium or appropriate buffer
 - FCCP or CCCP (protonophores used as a positive control for depolarization)
- Procedure (for cultured cells):
 - Culture cells under desired conditions (e.g., with and without H2-rich medium).
 - Incubate the cells with JC-1 dye in culture medium for 15-30 minutes at 37°C.
 - Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.
 - Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
 - Quantify the red and green fluorescence intensity.
 - Calculate the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.[9]

5.3. Measurement of ATP Production

ATP levels can be quantified using a luciferase-based bioluminescence assay.

 Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, Mg2+, and O2, producing light. The amount of light emitted is directly proportional to the ATP concentration.


· Reagents:

- Cell or mitochondrial lysates
- ATP assay kit containing D-luciferin, luciferase, and assay buffer
- ATP standard for generating a standard curve

Procedure:

- Prepare cell or mitochondrial lysates using a suitable lysis buffer that inactivates ATPases.
- Add a small volume of the lysate to the ATP assay reagent in a luminometer tube or a white-walled 96-well plate.
- Immediately measure the luminescence using a luminometer.
- Determine the ATP concentration by comparing the sample's luminescence to a standard curve generated with known ATP concentrations.
- Normalize the results to the protein content of the lysate.

Click to download full resolution via product page

Caption: General workflow for assessing H2's effects on mitochondrial function.

Conclusion

Preliminary studies provide compelling evidence that molecular hydrogen is a significant modulator of mitochondrial function. Its multifaceted mechanism of action—encompassing the enhancement of bioenergetics, selective reduction of cytotoxic ROS, and activation of protective signaling pathways like Nrf2 and PGC-1 α —positions it as a promising therapeutic agent.[2][8] H2's ability to preserve mitochondrial integrity, promote biogenesis, and inhibit mitochondria-mediated apoptosis underscores its potential in a wide range of diseases underpinned by mitochondrial dysfunction.[3][4] Further research, including rigorous clinical trials, is necessary to fully elucidate its molecular targets and translate these promising preliminary findings into effective clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Does H2 Alter Mitochondrial Bioenergetics via GHS-R1α Activation? [thno.org]
- 2. Mitochondria: one of the vital hubs for molecular hydrogen's biological functions PMC [pmc.ncbi.nlm.nih.gov]
- 3. brewfitt.com [brewfitt.com]
- 4. Frontiers | Mitochondria: one of the vital hubs for molecular hydrogen's biological functions [frontiersin.org]
- 5. Does H2 Alter Mitochondrial Bioenergetics via GHS-R1α Activation? PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Molecular Hydrogen in the Pathophysiology and Management of Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new insight into the molecular hydrogen effect on coenzyme Q and mitochondrial function of rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen-rich gas enhances mitochondrial membrane potential and respiratory function recovery in Caco-2 cells post-ischemia-reperfusion injury [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 11. Measurement of Mitochondrial ROS Production PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogen: A Rising Star in Gas Medicine as a Mitochondria-Targeting Nutrient via Activating Keap1-Nrf2 Antioxidant System PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen-rich saline protects against mitochondrial dysfunction and apoptosis in mice with obstructive jaundice PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular hydrogen may activate the transcription factor Nrf2 to alleviate oxidative stress through the hydrogen-targeted porphyrin | Ohta | Aging Pathobiology and Therapeutics [antpublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Changes in PGC-1α/SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model [frontiersin.org]
- 19. SIRT1 Regulates Mitochondrial Damage in N2a Cells Treated with the Prion Protein Fragment 106-126 via PGC-1α-TFAM-Mediated Mitochondrial Biogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. theh2therapy.com [theh2therapy.com]
- 21. Effects of hydrogen-rich saline in neuroinflammation and mitochondrial dysfunction in rat model of sepsis-associated encephalopathy PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of mitochondrial H2O2 production under varying O2 tensions PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of mitochondrial ROS production PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. H2-Fueled ATP Synthesis on an Electrode: Mimicking Cellular Respiration PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular Hydrogen and Mitochondrial Function: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672579#preliminary-studies-on-h2-effects-on-mitochondrial-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com